1-bromo-3,3,4,4-tetrafluoropentane
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Overview
Description
1-Bromo-3,3,4,4-tetrafluoropentane is an organic compound with the molecular formula C5H7BrF4. It is a halogenated hydrocarbon, characterized by the presence of bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,3,4,4-tetrafluoropentane can be synthesized through several methods. One common approach involves the bromination of 3,3,4,4-tetrafluoropentane using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,3,4,4-tetrafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 3,3,4,4-tetrafluoropentane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert it into corresponding alcohols or acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products:
Substitution: 3,3,4,4-tetrafluoropentanol.
Reduction: 3,3,4,4-tetrafluoropentane.
Oxidation: 3,3,4,4-tetrafluoropentanoic acid.
Scientific Research Applications
1-Bromo-3,3,4,4-tetrafluoropentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated compounds derived from this compound are investigated for their use in diagnostic imaging and as therapeutic agents.
Mechanism of Action
The mechanism by which 1-bromo-3,3,4,4-tetrafluoropentane exerts its effects involves interactions with various molecular targets. For instance, in substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutene: Similar in structure but with a double bond, making it more reactive in certain types of reactions.
1-Bromo-2,3,4,5-tetrafluorobenzene: Contains a benzene ring, leading to different chemical properties and applications.
4-Bromo-1,1,2-trifluoro-1-butene: Another fluorinated compound with distinct reactivity due to the presence of a trifluoromethyl group
Uniqueness: 1-Bromo-3,3,4,4-tetrafluoropentane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. Its stability and reactivity make it a valuable compound in various synthetic applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
2680537-74-8 |
---|---|
Molecular Formula |
C5H7BrF4 |
Molecular Weight |
223 |
Purity |
95 |
Origin of Product |
United States |
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